Ethane-1,2-diylbis(phenylphosphinic acid)

Catalog No.
S752065
CAS No.
1089-77-6
M.F
C14H16O4P2
M. Wt
310.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethane-1,2-diylbis(phenylphosphinic acid)

CAS Number

1089-77-6

Product Name

Ethane-1,2-diylbis(phenylphosphinic acid)

IUPAC Name

2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid

Molecular Formula

C14H16O4P2

Molecular Weight

310.22 g/mol

InChI

InChI=1S/C14H16O4P2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16)(H,17,18)

InChI Key

FYLYSEXHKNLCOF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(CCP(=O)(C2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCP(=O)(C2=CC=CC=C2)O)O

The exact mass of the compound Ethane-1,2-diylbis(phenylphosphinic acid) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407882. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethane-1,2-diylbis(phenylphosphinic acid) (CAS 1089-77-6), widely designated in research as Compound 407 (c407), is a highly specialized, structurally rigid bis-phosphinic acid derivative. While generic bis-phosphinic acids are often utilized in metal chelation or flame retardancy, this specific ethane-bridged diphenyl compound is primarily procured as a potent pharmacological chaperone and reference corrector for misfolded proteins. Its precise molecular geometry allows it to act as a structural surrogate for missing amino acid residues—specifically occupying the p.Phe508 and p.Phe1068 cavities at the NBD1:ICL4 interface of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [1]. For laboratory procurement, it serves as a critical baseline standard in patch-clamp assays, high-throughput synergistic screening, and as a synthetic precursor for next-generation folding correctors [2].

Substituting this specific compound with monomeric phenylphosphinic acid or homologous bis-phosphinic acids featuring varying linker lengths (e.g., methylene or benzyl bridges) results in a complete loss of targeted binding affinity. The exact ethane-1,2-diyl bridge is strictly required to span the precise distance between basic amino acids (R560, K564) while enabling simultaneous π–π stacking with aromatic residues (Y563, W496) [1]. Furthermore, standard clinical correctors such as lumacaftor (VX-809) operate via distinct allosteric mechanisms and cannot substitute for c407's direct structural stabilization of the NBD1 domain. Consequently, c407 must be procured specifically for assays requiring direct interface stabilization or when evaluating synergistic, multi-mechanistic corrector combinations[2].

In Vitro Assay Reproducibility and Baseline Efficacy

In standardized whole-cell patch-clamp assays, Ethane-1,2-diylbis(phenylphosphinic acid) demonstrates potent, dose-dependent functional restoration of misfolded CFTR proteins. When applied at a 10 µM concentration, the compound recovered up to 54% of wild-type CFTR chloride current activity, significantly outperforming the 1 µM baseline [1].

Evidence DimensionCFTR chloride current recovery (In Vitro)
Target Compound Data54% recovery of wild-type activity (at 10 µM)
Comparator Or Baseline1 µM dosage baseline (lower recovery) / Untreated mutant cells (near 0%)
Quantified Difference54% absolute recovery of wild-type function at optimal concentration
ConditionsHeLa cells stably expressing F508del CFTR; whole-cell patch clamp at -60 mV

Provides a highly reproducible, quantitative benchmark for laboratories requiring a reliable positive control in protein folding and ion channel assays.

Precursor Suitability for Next-Generation Analog Synthesis

The rigid ethane-1,2-diylbis(phenylphosphinic acid) core serves as an optimal synthetic scaffold for developing advanced correctors. By utilizing c407 as a precursor and extending it with a 4-fluoro-phenoxy substituent to create the 'G1' analog, researchers achieved a mean of 19% (and up to 45%) CFTR activity recovery in primary cells when combined with VX-809, proving the core structure's essential role in structure-based optimization [1].

Evidence DimensionSynthetic optimization potential (Activity in primary cells)
Target Compound Datac407 core structure (baseline activity in primary cells)
Comparator Or BaselineG1 analog (c407 core + 4-fluoro-phenoxy extension)
Quantified DifferenceOptimization yielded up to 45% maximum CFTR activity recovery in combination therapy
ConditionsPrimary nasal cells of F508del homozygous patients; combination with VX-809

Confirms the compound's value as a foundational chemical building block for synthesizing proprietary, highly active interface-stabilizing derivatives.

In Vivo Stability and Systemic Bioavailability

For laboratories transitioning from in vitro screening to animal models, c407 exhibits excellent in vivo stability and bioavailability. Continuous systemic administration via the abdominal route over a one-month period restored CFTR-dependent chloride ion flow to 93% of normal reference levels, compared to 47% via subcutaneous routes, with no observed organ toxicity or weight loss [1].

Evidence DimensionIn vivo chloride transport restoration
Target Compound Data93% of normal reference levels (abdominal route)
Comparator Or Baseline47% of normal reference levels (subcutaneous route) / Untreated baseline
Quantified Difference46% higher efficacy via abdominal vs. subcutaneous delivery
ConditionsF508del mice model; continuous treatment for ~1 month

Ensures researchers that the compound possesses the necessary solubility, tolerability, and pharmacokinetic stability for long-term in vivo experimental workflows.

Strict Linker-Length Specificity vs. Homologs

The procurement of the exact ethane-1,2-diyl linker (CAS 1089-77-6) is validated by structure-activity relationship studies comparing it against analogs with varying alkyl chain lengths (A1-A4) or benzyl moieties (B1). The specific ethane bridge of c407 uniquely matches the spatial requirements of the missing p.Phe508 cavity, making it the most active compound in the series for stabilizing the NBD1:ICL4 interface [1].

Evidence DimensionBinding site spatial compatibility
Target Compound DataEthane-1,2-diyl linker (optimal fit for p.Phe508 cavity)
Comparator Or BaselineMethylene, propyl, butyl, or benzyl linkers (Analogs A1-A4, B1)
Quantified DifferenceEthane linker identified as the 'most active' configuration for interface stabilization
ConditionsMolecular docking, dynamics simulations, and nucleophilic substitution synthesis

Dictates that buyers cannot substitute cheaper or more common bis-phosphinic acid homologs without sacrificing critical target-binding efficacy.

Reference Standard in Ion Channel Patch-Clamp Assays

Due to its ability to recover up to 54% of wild-type chloride current activity in vitro, c407 is heavily utilized as a reliable positive control and reference standard in electrophysiological workflows evaluating mutant channel function[1].

Synthetic Precursor for Pharmacological Chaperones

The compound's rigid bis-phosphinic acid core makes it an ideal chemical precursor for structure-based drug design, allowing chemists to synthesize extended derivatives (such as the G1 analog) that target complex protein-protein interfaces [1].

Synergistic Modulator Screening Workflows

Because it operates via a distinct spatial-filling mechanism compared to standard allosteric correctors like lumacaftor, c407 is procured for high-throughput combination screening to identify additive or synergistic therapeutic effects [2].

Long-Term In Vivo Protein Folding Models

Demonstrated to restore chloride flow to 93% of normal levels via abdominal administration without toxicity, this compound is highly suited for long-term in vivo studies requiring stable, systemically bioavailable correctors [2].

XLogP3

0.7

Other CAS

1089-77-6

Wikipedia

NSC407882

Dates

Last modified: 08-15-2023

Explore Compound Types